molecular formula C16H12N2O5S B2692137 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate CAS No. 877637-85-9

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate

Numéro de catalogue B2692137
Numéro CAS: 877637-85-9
Poids moléculaire: 344.34
Clé InChI: XTYIAZFSWSELBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyranopyrimidine derivatives, which have been identified as promising scaffolds for the development of new drugs.

Mécanisme D'action

The mechanism of action of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate involves the inhibition of DPP-4 and GSK-3 enzymes. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. Inhibition of DPP-4 leads to an increase in the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels. GSK-3 is an enzyme that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have beneficial effects in several diseases such as Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has been shown to exhibit several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in animal models of diabetes by increasing insulin secretion and reducing insulin resistance. The compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease by inhibiting GSK-3 and reducing the accumulation of beta-amyloid plaques. In addition, the compound has been shown to exhibit anticancer activity by inhibiting GSK-3 and inducing apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent inhibitory activity against several enzymes. The compound has also been shown to exhibit beneficial effects in several diseases such as diabetes, Alzheimer's disease, and cancer. However, there are also some limitations associated with the use of this compound in lab experiments. The compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established. In addition, the compound may exhibit off-target effects, which could limit its usefulness as a therapeutic agent.

Orientations Futures

There are several future directions for the research on [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate. One potential direction is to further investigate the safety and efficacy of the compound in humans. Clinical trials could be conducted to determine the optimal dosage and administration route of the compound. Another potential direction is to explore the use of the compound in combination with other therapeutic agents. The compound may exhibit synergistic effects when used in combination with other drugs, which could enhance its therapeutic potential. Finally, further studies could be conducted to elucidate the molecular mechanisms underlying the beneficial effects of the compound in various diseases. This could lead to the development of new drugs that target these pathways and have improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has been reported in the literature. The compound can be synthesized by the reaction of 2,4-dimethylpyrimidine-5-thiol, 2-furoic acid, and ethyl acetoacetate in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The yield of the product is typically around 60-70%.

Applications De Recherche Scientifique

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against several enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in the regulation of various physiological processes and have been implicated in the pathogenesis of several diseases such as diabetes, Alzheimer's disease, and cancer.

Propriétés

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-10-4-5-17-16(18-10)24-9-11-7-12(19)14(8-22-11)23-15(20)13-3-2-6-21-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYIAZFSWSELBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.